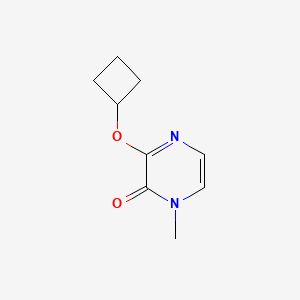

3-Cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one

Description

Properties

IUPAC Name |

3-cyclobutyloxy-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-6-5-10-8(9(11)12)13-7-3-2-4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNRQHANMGOXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of dipeptidyl chloromethyl ketones with suitable nucleophiles under catalytic hydrogenation conditions . The reaction conditions often include the use of palladium catalysts and hydrogen gas to facilitate the cyclization and deamination processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The cyclobutoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one, we compare it with three analogs:

1-Methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one

- Structure : Features an allyloxy (prop-2-en-1-yloxy) group at position 3.

- Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol) .

- Reduced steric bulk compared to cyclobutoxy may result in weaker receptor binding affinity but improved solubility.

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one

- Structure: Substituted with a benzodioxin group at position 1 and a phenylethylamino group at position 3.

- Molecular Formula : C₁₉H₁₇N₃O₃ (MW: 335.36 g/mol) .

- The amino group at position 3 allows for hydrogen bonding, which may enhance target engagement but reduce metabolic stability.

3-Aminomethyl-5,6-dimethyl-1,2-dihydropyrazin-2-one

- Structure: Contains aminomethyl and methyl substituents at positions 3, 5, and 4.

- Key Differences: Aminomethyl groups facilitate hydrogen bonding but may undergo deamination under catalytic hydrogenation conditions, leading to by-products (e.g., 3-aminomethyl-5,6-dimethyl-1,2-dihydropyrazin-2-one) .

Comparative Data Table

*Calculated based on structural analogs.

Research Findings and Implications

- Pharmacological Potential: The cyclobutoxy derivative’s rigid structure may enhance selectivity for opioid receptors, reducing off-target effects observed in analogs with flexible substituents (e.g., allyloxy or aminomethyl groups) .

- Synthetic Challenges : Cyclobutoxy groups require specialized synthetic routes, unlike allyloxy or methoxy groups, which are more straightforward to introduce .

- Stability: Cyclobutoxy-substituted compounds are less prone to deamination or oxidation compared to amino- or allyloxy-containing analogs, as demonstrated in studies of catalytic hydrogenation side reactions .

Biological Activity

3-Cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure that allows it to interact with various biological targets. Its molecular formula is , and its IUPAC name is 3-cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one. The cyclobutoxy group contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.

3-Cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one exhibits biological activity primarily through:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic pathways. For instance, it may interact with β-secretase (BACE1), an enzyme implicated in Alzheimer’s disease pathology by promoting the production of amyloid-beta peptides .

- Receptor Modulation : The structural similarity of this compound to other biologically active molecules suggests it may modulate receptor activity, influencing neurotransmission and cellular signaling pathways .

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

- Neuroprotective Effects : Research indicates that 3-Cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the modulation of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders .

- Antidiabetic Potential : In animal models, this compound has been linked to improved insulin sensitivity and glucose homeostasis, indicating a role in managing Type 2 diabetes .

Study 1: Neuroprotective Activity

A study conducted on murine models demonstrated that administration of 3-Cyclobutoxy-1-methyl-1,2-dihydropyrazin-2-one resulted in a significant reduction of amyloid plaque formation and improved cognitive function as assessed by behavioral tests. The mechanism was attributed to the inhibition of BACE1 activity, leading to decreased amyloid-beta production.

Study 2: Anti-inflammatory Effects

In vitro studies using human cell lines showed that the compound reduced the expression of pro-inflammatory markers such as TNF-alpha and IL-6. This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

Data Summary

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Neuroprotection | Inhibition of BACE1 | [Study 1] |

| Anti-inflammatory | Modulation of cytokines | [Study 2] |

| Antidiabetic | Improved insulin sensitivity | [Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.